molecular formula C43H53NO14 B14100452 Jatrophane 3

Jatrophane 3

Cat. No.: B14100452
M. Wt: 807.9 g/mol
InChI Key: HCOFSOQJSKXVMH-SDPQPQNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Jatrophane 3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or ketones, while reduction can yield alcohols .

Mechanism of Action

The mechanism of action of Jatrophane 3 involves its interaction with various molecular targets and pathways. One of the primary targets is P-glycoprotein, a protein involved in multidrug resistance. This compound inhibits the efflux activity of P-glycoprotein, thereby increasing the intracellular concentration of chemotherapeutic agents . Additionally, it has been shown to activate autophagy and inhibit tau pathology, making it a potential therapeutic agent for neurodegenerative diseases .

Comparison with Similar Compounds

  • Lathyrane
  • Terracinolide
  • Ingenane
  • Pepluane
  • Paraliane
  • Segetane

Comparison: Jatrophane 3 is unique among these compounds due to its specific structural features and potent biological activities. While other diterpenes like lathyrane and ingenane also exhibit biological activities, this compound’s ability to inhibit P-glycoprotein and modulate autophagy pathways sets it apart .

Biological Activity

Jatrophane 3 is a notable compound derived from the Euphorbia genus, particularly Euphorbia peplus and Euphorbia nicaeensis. This compound belongs to the class of jatrophane diterpenoids, which are recognized for their diverse biological activities, including autophagy activation and modulation of multidrug resistance in cancer cells. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Structural Characteristics

This compound is characterized by a complex structure that includes multiple functional groups contributing to its biological properties. The structural elucidation of this compound typically involves advanced spectroscopic techniques such as NMR and mass spectrometry.

Key Structural Features

  • Diterpenoid Backbone : Consists of a bicyclic system with several ketocarbonyl groups.
  • Functional Groups : Includes methyl groups, olefinic carbons, and oxygenated carbons.

Autophagy Activation

Recent studies have highlighted the role of this compound in promoting autophagy, a crucial cellular process for degrading and recycling cellular components.

Case Study: Euphpepluone K (this compound)

  • Source : Isolated from Euphorbia peplus.
  • Findings : Euphpepluone K significantly increased autophagic flux in human microglia cells. The mechanism was confirmed through flow cytometry and confocal microscopy, demonstrating an increase in red puncta (indicating autophagosome formation) and a decrease in green puncta (indicating lysosomal degradation) when treated with this compound .

Modulation of Multidrug Resistance

This compound has also been shown to inhibit P-glycoprotein (P-gp), a protein that contributes to drug resistance in cancer cells.

Research Findings

  • Cell Lines Tested : NCI-H460/R and DLD1-TxR.
  • Results : Jatrophane derivatives demonstrated significant inhibition of P-gp activity, enhancing the efficacy of chemotherapeutic agents like doxorubicin (DOX). Nicaeenin F and G were particularly effective in sensitizing resistant cancer cells .

Table 1: Biological Activities of Jatrophane Compounds

CompoundSourceActivity TypeEffectiveness
Euphpepluone KEuphorbia peplusAutophagy activationSignificant
Nicaeenin FEuphorbia nicaeensisP-glycoprotein inhibitionHigh
Nicaeenin GEuphorbia nicaeensisP-glycoprotein inhibitionVery High
CompoundMechanism of ActionReference
Euphpepluone KInduces autophagic flux via mCherry-GFP-LC3 cells
Nicaeenin FInhibits P-glycoprotein activity
Nicaeenin GSensitizes MDR cells to DOX

Properties

Molecular Formula

C43H53NO14

Molecular Weight

807.9 g/mol

IUPAC Name

[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate

InChI

InChI=1S/C43H53NO14/c1-23(2)38(49)55-34-25(4)33(53-26(5)45)31-36(56-39(50)29-15-12-11-13-16-29)42(10,58-28(7)47)22-43(31,52)35(54-27(6)46)24(3)18-19-41(8,9)37(32(34)48)57-40(51)30-17-14-20-44-21-30/h11-21,23-24,31-37,48,52H,4,22H2,1-3,5-10H3/b19-18+/t24-,31-,32+,33-,34-,35-,36+,37+,42+,43+/m0/s1

InChI Key

HCOFSOQJSKXVMH-SDPQPQNCSA-N

Isomeric SMILES

C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C4=CN=CC=C4)(C)C

Canonical SMILES

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C4=CN=CC=C4)(C)C

Origin of Product

United States

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